1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid
Description
1-Azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid is a tricyclic amine-sulfate salt characterized by a rigid fused-ring system. The core structure consists of a nitrogen-containing heterocycle fused with two additional rings, creating a unique spatial arrangement. The amine group at position 6 is protonated by sulfuric acid, forming a stable ionic complex. This compound is structurally related to pyroquilon (1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one), a fungicide with a ketone group instead of an amine . Its molecular formula, when paired with sulfuric acid, enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14N2.H2O4S/c2*12-10-6-8-2-1-4-13-5-3-9(7-10)11(8)13;1-5(2,3)4/h2*6-7H,1-5,12H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZPKUXMIVDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CCN3C1.C1CC2=C3C(=CC(=C2)N)CCN3C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144878 | |
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-97-7 | |
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(3,2,1-ij)quinoline derivatives typically involves multi-step processes. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by Friedel-Crafts ring closure using aluminum trichloride . This method is known for its efficiency in producing the desired quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo(3,2,1-ij)quinoline derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine has been investigated for its pharmacological properties. Its unique bicyclic structure allows it to interact with biological targets in novel ways.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications to the azatricyclo structure can enhance its efficacy against specific tumors by targeting DNA repair mechanisms or cell cycle regulation pathways.
- Antimicrobial Properties : The compound has also demonstrated promising antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways makes it a candidate for further development as an antibiotic.
Materials Science
In materials science, the unique properties of 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine are being explored for the development of advanced materials.
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental degradation.
- Nanotechnology : Research is ongoing into the use of this compound in the fabrication of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents.
Organic Synthesis
The compound is also valuable in organic synthesis as a versatile building block.
- Synthetic Intermediates : 1-Azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine can be utilized in the synthesis of more complex organic molecules through various reactions such as cyclization and functional group transformations.
- Catalysis : The compound has potential applications as a catalyst or catalyst precursor in organic reactions, facilitating processes such as oxidation and reduction under mild conditions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of modified azatricyclo compounds against melanoma cells. The researchers found that specific structural modifications significantly increased cytotoxicity compared to unmodified analogs.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading pharmaceutical institute demonstrated that derivatives of 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine exhibited potent activity against drug-resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential for clinical application.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against specific cancer cell lines |
| Antimicrobial Properties | Active against various pathogens | |
| Materials Science | Polymer Chemistry | Enhances mechanical properties |
| Nanotechnology | Potential for drug delivery systems | |
| Organic Synthesis | Synthetic Intermediates | Versatile building block |
| Catalysis | Facilitates mild organic reactions |
Mechanism of Action
The mechanism of action of 4H-Pyrrolo(3,2,1-ij)quinoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compounds can disrupt their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s amine group distinguishes it from pyroquilon and other ketone derivatives, enabling acid-base reactivity and salt formation .
- Compared to atmospheric H2SO4–amine clusters (e.g., C2/C4-amine complexes), the tricyclic structure of the target compound imposes steric constraints, reducing its role in nucleation but enhancing stability in condensed phases .
Physicochemical Properties
| Property | Target Compound | Pyroquilon | H2SO4–C2-amine Clusters |
|---|---|---|---|
| Solubility | High (ionic sulfate salt) | Low (neutral ketone) | Moderate (gas-phase clusters) |
| Stability | Stable in solid state | Stable under dry conditions | Transient in ambient air |
| Reactivity | Basic amine; forms salts | Electrophilic ketone | Nucleophilic amine-H2SO4 binding |
Data Sources :
Biological Activity
1-Azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine, commonly referred to as a tricyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₄N
- Molecular Weight : 174.24 g/mol
- IUPAC Name : 1-Azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine
- Appearance : Solid powder
The biological activity of 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine is primarily attributed to its ability to interact with various biomolecular targets within cells. These interactions can modulate several biochemical pathways, leading to potential therapeutic effects. The compound's tricyclic structure allows for unique binding affinities with receptors and enzymes involved in critical physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine:
- Case Study 1 : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Case Study 2 : A study on mice models showed significant tumor reduction when treated with this compound compared to control groups.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Research Findings : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Case Study 3 : Animal models subjected to neurotoxic agents showed reduced neuronal damage when treated with the compound, indicating potential applications in neurodegenerative diseases.
Data Tables
Safety and Toxicity
While promising in various biological activities, safety assessments are crucial:
- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing sulfuric acid-amine clusters like this compound?
- Methodological Answer : Synthesis typically involves controlled acid-base reactions in anhydrous or low-humidity conditions to favor proton transfer and ionic pair formation . Characterization employs density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2d,p) for geometry optimization) and vibrational spectroscopy to confirm hydrogen bonding and proton transfer parameters (Table 1 in ). Mass spectrometry and nuclear magnetic resonance (NMR) can validate cluster stoichiometry and dynamics.
Q. How does humidity affect the stability of sulfuric acid-organic amine clusters during experimental design?
- Methodological Answer : Relative humidity (RH) must be tightly controlled using hygroscopic salts or flow reactors. Theoretical studies show that unhydrated clusters dominate at RH < 50%, while mono-hydrates increase to ~27% at RH = 100% (Fig. 3a in ). Hydration weakens cluster stability due to entropy loss from water molecule integration, requiring calorimetric measurements to quantify Gibbs free energy changes (Table 2 in ).
Q. What spectroscopic techniques are suitable for identifying non-covalent interactions in these clusters?
- Methodological Answer : Infrared (IR) and Raman spectroscopy detect hydrogen bonding and proton transfer via O–H/N–H stretching modes. Non-covalent interaction (NCI) analysis via reduced density gradient (RDG) plots visualizes weak interactions like van der Waals forces (). X-ray diffraction is limited by cluster volatility but can resolve crystalline derivatives stabilized at low temperatures.
Advanced Research Questions
Q. How do organic acids like oxalic acid synergistically or antagonistically modulate sulfuric acid-amine cluster formation?
- Methodological Answer : Oxalic acid (OA) enhances initial cluster nucleation by forming stable SA-DMA-OA-W₀ nuclei (ΔG = -8.2 kcal/mol) but becomes inhibitory when additional sulfuric acid (SA₂) is introduced due to steric hindrance (Table 3 in ). Competitive binding assays using isotopically labeled precursors (e.g., D₂O for hydration studies) quantify synergistic effects. Kinetic modeling must account for SA:OA molar ratios and humidity-dependent hydration pathways .
Q. What thermodynamic contradictions arise when analyzing proton transfer efficiency in multi-component clusters?
- Methodological Answer : Proton transfer parameters (rPT) indicate full proton donation from SA to dimethylamine (DMA) in SA₁-DMA-OA-W₀ clusters (rPT > 0.8) but partial transfer in hydrated SA₂-DMA-OA-Wₙ clusters (rPT = 0.2–0.5) (Table 1 in ). Discrepancies arise from competing hydration-driven structural dilution and entropy-enthalpy trade-offs, requiring multi-configurational quantum calculations (e.g., DF-LMP2-F12) to resolve .
Q. How can conflicting data on Rayleigh scattering properties of these clusters be reconciled in atmospheric models?
- Methodological Answer : Rayleigh scattering intensity (Rₙ) varies quadratically with cluster polarizability but is attenuated by hydration-induced structural asymmetry ( ). For SA₂-DMA-OA-Wₙ clusters, Rₙ decreases by 15% at n = 3 due to disrupted π-π interactions. Polarization-resolved light scattering experiments paired with DFT-derived dipole moments (e.g., CAM-B3LYP) improve model accuracy .
Q. What mechanistic insights explain the dominance of unhydrated clusters in nucleation despite high atmospheric humidity?
- Methodological Answer : Stepwise hydration of SA-DMA-OA clusters is thermodynamically unfavorable (ΔG > +1.5 kcal/mol per H₂O beyond n = 2), favoring direct monomer collisions over sequential hydration (Table 2 in ). Molecular dynamics simulations reveal that water retention is limited by OA’s weak hydrogen-bond acceptor capacity, necessitating humidity-controlled chamber experiments (e.g., CLOUD at CERN) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported Gibbs free energy values for cluster formation pathways?
- Methodological Answer : Discrepancies arise from differing computational methods (e.g., M06-2X vs. DF-LMP2-F12) and solvent effect approximations. Standardize calculations using composite methods (e.g., G4) and benchmark against experimental hydration enthalpies. For SA₁-DMA-OA-W₁ clusters, M06-2X underestimates ΔG by ~3 kcal/mol compared to CCSD(T)-corrected values .
Q. Why do some studies report organic acids as nucleation promoters while others classify them as inhibitors?
- Methodological Answer : The role depends on the SA:OA ratio. At SA:OA > 2:1, OA’s carboxyl groups sterically hinder DMA binding, reducing cluster stability (ΔΔG = +4.1 kcal/mol). At SA:OA < 1:1, OA stabilizes SA-DMA pairs via cooperative hydrogen bonding ( ). Microkinetic models must integrate concentration-dependent equilibrium constants from titration calorimetry.
Tables for Reference
| Cluster Type | Proton Transfer (rPT) | ΔG (kcal/mol) | Dominant Hydration State |
|---|---|---|---|
| SA₁-DMA-OA-W₀ | 0.85 | -8.2 | Unhydrated (93% at RH 20%) |
| SA₁-DMA-OA-W₁ | 0.72 | -5.1 | Mono-hydrate (7–27%) |
| SA₂-DMA-OA-W₃ | 0.41 | -3.8 | Tri-hydrate (<1%) |
Data derived from Tables 1–3 in .
Key Recommendations for Researchers
- Prioritize in situ spectroscopic monitoring (e.g., IR thermal imaging ) to track real-time hydration dynamics.
- Validate computational models against experimental SA-DMA-OA-Wₙ cluster distributions from environmental chamber studies .
- Use acid-washed glassware and anhydrous solvents to minimize unintended hydration during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
